molecular formula C56H78ClN2O16+ B022238 Doxacurium chloride CAS No. 106819-53-8

Doxacurium chloride

Cat. No.: B022238
CAS No.: 106819-53-8
M. Wt: 1070.7 g/mol
InChI Key: NLMCNXZYBWXUTN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Doxacurium chloride is synthesized through a series of chemical reactions involving the esterification of succinic acid with specific isoquinolinium derivatives. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Applications

1. General Anesthesia

Doxacurium chloride is primarily used as an adjunct to general anesthesia. It facilitates endotracheal intubation and mechanical ventilation by providing skeletal muscle relaxation, which is crucial during surgeries that require complete muscle paralysis .

2. Neuromuscular Blockade Reversal

The neuromuscular block induced by doxacurium can be effectively reversed using anticholinesterase agents such as neostigmine. This property allows for controlled recovery from muscle paralysis, which is essential in postoperative care .

3. Pediatric Anesthesia

Research has shown that doxacurium is effective in pediatric populations as well. A study involving children under halothane-nitrous oxide-oxygen anesthesia demonstrated significant neuromuscular blockade with manageable recovery times, indicating its safety and efficacy in younger patients .

Pharmacokinetics and Dynamics

This compound exhibits unique pharmacokinetic properties, including dual elimination pathways—renal and hepatobiliary. Studies have indicated that the drug undergoes slow hydrolysis by plasma cholinesterase, which contributes to its prolonged action compared to other neuromuscular blockers .

The pharmacodynamics of doxacurium reveal that maximum twitch depression occurs similarly across different age groups, although the onset time may vary significantly between the elderly and younger patients .

Table 1: Summary of Clinical Studies on this compound

Study ReferencePopulationDosageKey Findings
ASA I & II Patients10-80 µg/kgEstablished ED95 at 30 µg/kg; recovery times shorter than pancuronium
Young vs Elderly Patients25 µg/kgSimilar maximum twitch depression; longer onset in elderly
Pediatric PatientsVariedEffective neuromuscular blockade with manageable recovery

Advantages Over Other Neuromuscular Blockers

This compound presents several advantages compared to traditional neuromuscular blockers:

  • Long Duration : Its long-acting nature reduces the frequency of dosing required during lengthy surgical procedures.
  • Minimal Cardiovascular Effects : Unlike some other agents, doxacurium does not significantly affect heart rate or blood pressure, making it safer for patients with cardiovascular concerns .
  • Reversibility : The ability to reverse its effects quickly with anticholinesterase agents enhances patient safety during recovery from anesthesia .

Mechanism of Action

Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, thereby antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to muscle relaxation. The action is antagonized by acetylcholinesterase inhibitors such as neostigmine .

Comparison with Similar Compounds

  • Mivacurium chloride
  • Pipecuronium bromide
  • Rocuronium bromide
  • Atracurium besilate
  • Vecuronium bromide

Comparison:

  • Mivacurium chloride: Shorter duration of action compared to doxacurium chloride but has a similar mechanism of action.
  • Pipecuronium bromide: Longer duration of action and higher potency.
  • Rocuronium bromide: Faster onset of action but shorter duration.
  • Atracurium besilate: Undergoes Hofmann elimination, making it suitable for patients with renal or hepatic impairment.
  • Vecuronium bromide: Intermediate duration of action and fewer cardiovascular side effects .

This compound stands out due to its long duration of action and superior cardiovascular profile, particularly the lack of histamine release when administered as a rapid bolus dose .

Q & A

Basic Research Questions

Q. What key pharmacological properties distinguish doxacurium chloride from other long-acting nondepolarizing neuromuscular blockers?

this compound is a benzylisoquinolinium-derived agent with a structure analogous to atracurium but exhibits a prolonged duration of action similar to d-tubocurarine and pancuronium . Unlike most long-acting nondepolarizing relaxants, it lacks significant cardiovascular side effects, such as histamine release or vagolytic activity, making it suitable for hemodynamically sensitive patients . Its potency is 2–3 times greater than pancuronium, with an ED50 of 24 μg/kg under balanced anesthesia (nitrous oxide and fentanyl) .

Advanced Research Questions

Q. How do volatile anesthetics modulate the dose-response relationship of this compound?

Volatile anesthetics enhance neuromuscular blockade by shifting the dose-response curve leftward. Under enflurane, isoflurane, or halothane anesthesia, the median ED50 decreases by 20–43% compared to balanced anesthesia (e.g., ED50: 6 μg/kg with enflurane vs. 11 μg/kg with fentanyl/nitrous oxide) . This potentiation is attributed to anesthetic-induced depression of postsynaptic acetylcholine receptor sensitivity. Researchers must adjust dosing protocols when combining doxacurium with volatile agents to avoid overdosing .

Q. What methodological frameworks are optimal for determining this compound's effective dose (ED50) in clinical trials?

The cumulative dose-response technique is widely used: incremental doses (5 μg/kg) are administered until 95% twitch suppression is achieved. Log-probit analysis then calculates ED50, accounting for interpatient variability (e.g., ED50 ranges: 6–11 μg/kg depending on anesthetic) . Demographics such as age and ASA status should be standardized (see Table 1 in ), though age-adjusted MAC values were not applied in seminal studies .

Q. Why does this compound exhibit variable recovery indices across studies, and how should this inform trial design?

The 25–75% recovery index (RI) shows high interpatient variability (e.g., 82–97 min post-40 μg/kg dose), comparable to pancuronium . This variability stems from differences in anesthetic protocols and patient physiology. To mitigate confounding, studies should stratify patients by anesthetic type, monitor train-of-four ratios rigorously, and enroll larger cohorts (n > 50) to detect true pharmacodynamic differences .

Q. How does this compound's duration of action compare to pancuronium under balanced anesthesia?

At 1.5× ED50 (36 μg/kg), doxacurium's time to 25% recovery (82–90 min) aligns with pancuronium (75–86 min) . However, its prolonged recovery to 95% twitch height (90–99 min) necessitates extended postoperative monitoring. Comparative studies should standardize anesthetic depth (e.g., 1.25 MAC) and use acceleromyography for precise measurement .

Q. What are the pharmacodynamic implications of administering double the ED50 dose of this compound?

A 2× ED50 dose (e.g., 48 μg/kg under balanced anesthesia) reduces onset time by 20–40% (4–8 min vs. 5–10 min for 1× ED50) but prolongs duration (25% recovery: 90–99 min vs. 82–90 min) . This trade-off between rapid onset and prolonged blockade is critical in time-sensitive surgeries but requires careful reversal planning (e.g., neostigmine timing) .

Q. How should age-related variations in this compound's potency be addressed in dose-finding studies?

While adult studies show consistent ED50 values across anesthetic types, pediatric data are limited. In children, dose-response curves may differ due to immature neuromuscular junctions, necessitating age-stratified cohorts and adjusted dosing (e.g., 30–40 μg/kg in pediatric trials vs. 24 μg/kg in adults) . Researchers should avoid extrapolating adult ED50 values to pediatric populations without validation .

Properties

Key on ui mechanism of action

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.

CAS No.

106819-53-8

Molecular Formula

C56H78ClN2O16+

Molecular Weight

1070.7 g/mol

IUPAC Name

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride

InChI

InChI=1S/C56H78N2O16.ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;/h29-34,39-40H,15-28H2,1-14H3;1H/q+2;/p-1

InChI Key

NLMCNXZYBWXUTN-UHFFFAOYSA-M

SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-]

Key on ui other cas no.

106819-53-8

physical_description

Solid

solubility

9.02e-05 g/L

Synonyms

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride
BW A938U
BW-A 938U
BW-A-938U
BW-A938U
doxacurium
doxacurium chloride
Nuromax

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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